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molecular formula C9H12O4 B8354626 Ethyl 6-formyl-3,4-dihydro-2H-pyran-5-carboxylate

Ethyl 6-formyl-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No. B8354626
M. Wt: 184.19 g/mol
InChI Key: VIEUTFMOPRTPTC-UHFFFAOYSA-N
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Patent
US09163003B2

Procedure details

To a stirred 0° C. mixture of ethyl 6-formyl-3,4-dihydro-2H-pyran-5-carboxylate (1.705 g, 9.26 mmol) in methanol (80 mL) was added very quickly 35% hydrazine hydrate (0.311 g, 9.72 mmol). After 20 minutes, the solvent was removed under reduced pressure, and the residue was treated with acetic acid (70 mL) and water (7 mL) and stirred at 110° C. for 20 minutes. The solvents were removed in vacuo. The crude residue was eluted by silica gel chromatography with a 0 to 25% gradient of methanol/dichloromethane to afford the title compound (1.384 g) as a light yellow solid in better than 90% purity. MS (ESI) [m/e, (M+H)+]=153.2. 1H NMR (400 MHz, chloroform-d) δ ppm 10.56 (br s, 1H), 7.53 (s, 1H), 4.17-4.35 (m, 2H), 2.57 (t, J=6.57 Hz, 2H), 1.99-2.08 (m, 2H).
Quantity
1.705 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.311 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[O:8][CH2:7][CH2:6][CH2:5][C:4]=1[C:9]([O:11]CC)=O)=O.O.[NH2:15][NH2:16]>CO>[O:8]1[C:3]2[CH:1]=[N:15][NH:16][C:9](=[O:11])[C:4]=2[CH2:5][CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.705 g
Type
reactant
Smiles
C(=O)C1=C(CCCO1)C(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.311 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with acetic acid (70 mL) and water (7 mL)
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
WASH
Type
WASH
Details
The crude residue was eluted by silica gel chromatography with a 0 to 25% gradient of methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1CCCC2=C1C=NNC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.384 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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